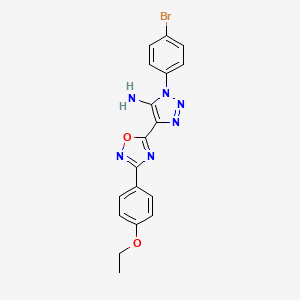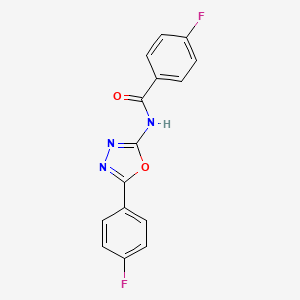![molecular formula C21H25N5O4S B2832203 6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide CAS No. 440330-89-2](/img/structure/B2832203.png)
6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide” is a derivative of 4-oxobenzo[d]1,2,3-triazin . These derivatives have been synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing good inhibitory activity against AChE .
Synthesis Analysis
The synthesis of these compounds involves the creation of novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing a pyridinium moiety . The synthesis process has been recently advanced, allowing for more wide and easy modifications through simple substitution changes .Molecular Structure Analysis
The molecular structure of these compounds is based on the 4-oxobenzo[d]1,2,3-triazin skeleton, which can be modified more widely and more easily through simple substitution changes . This, together with recent developments in their synthesis, now places them at the forefront of developing applications in functional materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been recently advanced, allowing for more wide and easy modifications through simple substitution changes . This has transformed their utility and placed them at the forefront of developing applications in functional materials .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their chemical structure and morphology . They are stable free radicals, first reported by Blatter in 1968 . Their properties can be modified more widely and more easily through simple substitution changes .科学的研究の応用
Sulfonamide Hybrid Compounds
Sulfonamide compounds, a class of synthetic antimicrobials, have been combined with various heterocyclic moieties like triazine to create hybrids with diverse biological activities. These hybrids show promise in designing more effective sulfonamide drugs (Ghomashi et al., 2022).
Sulfonamide-Triazine Derivatives
The synthesis of 1,2,4-triazine-containing sulfonamide derivatives has been explored, displaying unique tautomeric forms and potential in varying solvent environments. These derivatives exhibit strong intermolecular hydrogen bonds and are sensitive to solvent polarity (Branowska et al., 2022).
Hexahydro-s-Triazine Derivatives
Hexahydro-s-triazine (HT) derivatives, known for their acid sensitivity, have been utilized to create acid-degradable epoxy resins with high thermal and mechanical properties, demonstrating potential in recyclable materials technology (You et al., 2017).
Selectivity in Sugar Beets
Research into triflusulfuron methyl, a sulfonylurea herbicide, revealed the importance of the 2,6-disubstituted sulfonamide in its metabolism and selectivity in sugar beets. These findings emphasize the role of minor changes in the triazine ring affecting tolerance and metabolism in specific crops (Wittenbach et al., 1994).
Electrochemical Degradation of Sulfonamides
Studies on the electrochemical oxidation of sulfonamides at boron-doped diamond electrodes provide insights into degradation efficiencies and toxicity evaluations in environmental contexts (Fabiańska et al., 2014).
Antimicrobial and Antiproliferative Agents
Benzimidazole-1,2,3-triazole-sulfonamide hybrids have been synthesized, showcasing potent antimicrobial and antiproliferative activities, marking them as candidates for future pharmacological applications (Al-blewi et al., 2018).
Anti-Alzheimer Agents
Novel 4-oxobenzo[d]1,2,3-triazin derivatives have been evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, showing potential as anti-Alzheimer agents (Hosseini et al., 2019).
作用機序
Target of Action
The primary target of this compound is GPR139 , a G-protein coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and modulation of this receptor can have therapeutic effects .
Mode of Action
This compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR139 and activates it, leading to a series of intracellular events .
Pharmacokinetics
Its solubility in organic solvents like ethanol suggests that it may have good absorption and distribution profiles . The compound’s stability under room temperature conditions also suggests it may have a reasonable half-life in the body.
Result of Action
The activation of GPR139 by this compound could lead to various molecular and cellular effects, depending on the specific physiological context. These effects could potentially be harnessed for the treatment of diseases, disorders, or conditions associated with GPR139 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its sensitivity to air suggests that it should be handled and stored carefully to maintain its efficacy. Furthermore, its solubility profile indicates that the compound’s action could be influenced by the lipid composition of the target cells’ membranes.
将来の方向性
The future directions for these compounds include their potential use as cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Their properties can be modified more widely and more easily through simple substitution changes , which, together with recent developments in their synthesis, places them at the forefront of developing applications in functional materials .
特性
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c22-31(29,30)17-11-9-16(10-12-17)13-14-23-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)24-25-26/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,23,27)(H2,22,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDKMOKWYJXHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2832120.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2832124.png)
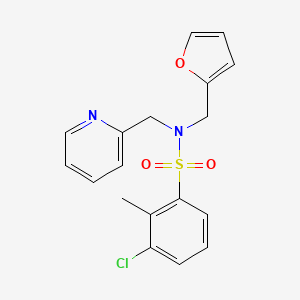
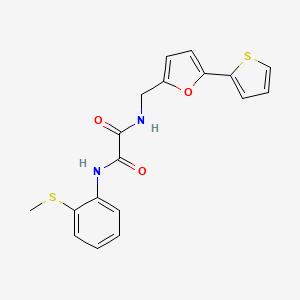
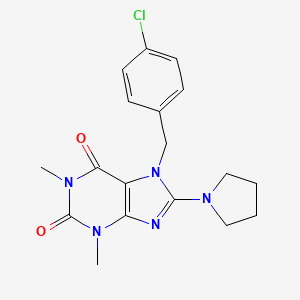
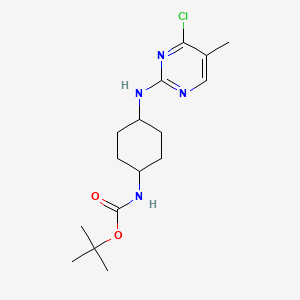
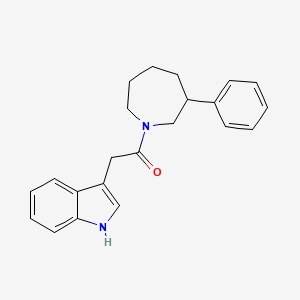
![6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2832134.png)
![6-(3-Fluorophenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2832135.png)


![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2832140.png)
